REACTION_CXSMILES
|
[F:1][C:2]([F:24])([F:23])[C:3]1[N:8]=[N:7][C:6]([NH:9][CH:10]2[CH2:15][CH2:14][N:13](C(OC(C)(C)C)=O)[CH2:12][CH2:11]2)=[CH:5][CH:4]=1.Cl.C(O)(C)C>CO>[NH:13]1[CH2:14][CH2:15][CH:10]([NH:9][C:6]2[N:7]=[N:8][C:3]([C:2]([F:24])([F:23])[F:1])=[CH:4][CH:5]=2)[CH2:11][CH2:12]1 |f:1.2|
|
Name
|
D1
|
Quantity
|
7.06 g
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C(N=N1)NC1CCN(CC1)C(=O)OC(C)(C)C)(F)F
|
Name
|
hydrochloric acid isopropanol
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl.C(C)(C)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After this period
|
Type
|
CUSTOM
|
Details
|
solvents were evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue triturated with acetonitrile
|
Type
|
FILTRATION
|
Details
|
The solid product was filtered off
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
N1CCC(CC1)NC=1N=NC(=CC1)C(F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.05 g | |
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |